N-ethyl-4-phenoxyaniline

Description

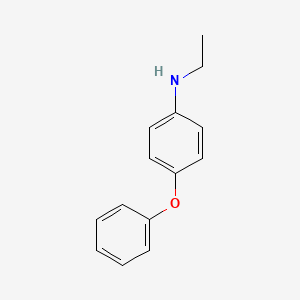

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNFEKIHODSONX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethyl 4 Phenoxyaniline and Analogues

Direct N-Alkylation Strategies for Phenoxyanilines

Direct N-alkylation involves the introduction of an ethyl group onto the nitrogen atom of the pre-formed 4-phenoxyaniline (B93406) molecule. These methods are often favored for their straightforwardness and atom economy.

A notable method for the synthesis of related N-(2-phenoxyethyl)anilines utilizes a system of anhydrous potassium carbonate (K2CO3) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This approach has been demonstrated as a simpler and more efficient procedure compared to previous methods that required high temperatures, long reaction times, or large excesses of starting materials. researchgate.net

In this procedure, anilines are reacted with 1-bromo-2-phenoxyethane in DMSO with anhydrous K2CO3 serving as the base. The reaction is typically conducted at around 90°C. This system provides good yields for mono-N-alkylation products when the aniline (B41778) is used in molar excess. Conversely, using an excess of the alkylating agent, 1-bromo-2-phenoxyethane, can lead to the formation of bis-N-(2-phenoxyethyl)anilines. researchgate.net The use of DMSO as a solvent and K2CO3 as a base is crucial for avoiding β-elimination side reactions that can occur in strongly acidic or basic media. researchgate.net Yields for mono-substituted products are reported to be in the range of 70-80%. researchgate.net

Table 1: N-Phenoxyethylation Reaction Yields

| Product Type | Reagent in Excess | Typical Yield |

|---|---|---|

| Mono-N-(2-phenoxyethyl)anilines | Aniline | 70-80% |

Data sourced from a study on N-phenoxyethylation of anilines. researchgate.net

More general base-mediated N-alkylation approaches are widely applicable for the synthesis of N-alkylanilines. These reactions typically involve treating the parent aniline (in this case, 4-phenoxyaniline) with an ethylating agent, such as ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. The base deprotonates the aniline nitrogen, increasing its nucleophilicity and facilitating the substitution reaction with the ethylating agent.

Various bases and catalytic systems can be employed to promote this transformation. For instance, ferric perchlorate (B79767) immobilized on silica (B1680970) gel has been shown to be an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols, producing water as the only by-product under mild conditions. researchgate.net Zeolite catalysts have also been studied for the N-methylation of aromatic amines using dimethyl carbonate, indicating the potential for solid-phase catalysts in such alkylations. researchgate.net The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and selectivity between mono- and di-alkylation.

Multi-Step Synthesis Pathways Involving Phenoxyaniline (B8288346) Intermediates

A common multi-step strategy begins with the nitration of a suitable aromatic precursor. For example, a halogenated nitrobenzene (B124822) can undergo a condensation reaction with a phenol (B47542) to form a nitrophenoxybenzene intermediate. google.com This diaryl ether linkage is often the most challenging step. The nitro group in this intermediate then serves as a precursor to the aniline functionality.

The process typically involves:

Condensation: Reacting an ortho- or para-halonitrobenzene (e.g., o-nitrochlorobenzene) with phenol to form a nitrophenoxybenzene. This step can be challenging, often requiring high temperatures and sometimes resulting in side reactions and purification difficulties. google.com

Reduction: The nitro group of the resulting intermediate is then reduced to an amine. This is a standard transformation that can be achieved using various reducing agents, such as catalytic hydrogenation with Raney nickel or using metal/acid combinations (e.g., Sn/HCl or Fe/HCl). google.com

N-Ethylation: The resulting 4-phenoxyaniline is then ethylated on the nitrogen atom using methods described in the direct alkylation section.

This sequence allows for the strategic construction of the molecule, where the reactive amine group is 'protected' as a nitro group during the harsh ether formation step. utdallas.edu

The formation of the diaryl ether bond is a critical step in synthesizing the 4-phenoxyaniline scaffold. The Ullmann condensation or Ullmann-type coupling reaction is a classical and widely used method for this purpose. organic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. beilstein-journals.org

The traditional Ullmann reaction required harsh conditions, such as high temperatures (often around 200°C) and stoichiometric amounts of copper powder. beilstein-journals.org However, significant advancements have led to milder and more efficient catalytic systems. Modern Ullmann-type reactions often employ a catalytic amount of a copper(I) salt (e.g., CuI) in the presence of a ligand and a base.

Key components of modern Ullmann-type reactions include:

Catalyst: Copper salts, such as CuI, CuCl, or Cu2O, are commonly used. semanticscholar.org

Ligands: Chelating ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), salicylaldimines, or amino acids can accelerate the reaction, allowing for lower temperatures and broader substrate scope. semanticscholar.org

Base: Bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4) are essential for the reaction. semanticscholar.org

Solvent: Aprotic polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are typically used.

For the synthesis of 4-phenoxyaniline, this would involve the coupling of a 4-haloaniline (or a protected version) with phenol, or the coupling of a 4-aminophenol (B1666318) with a halobenzene. chemicalbook.com

Table 2: Representative Conditions for Ullmann-type Diaryl Ether Synthesis

| Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| CuCl / TMHD | Cs2CO3 | NMP | Moderate |

| Cu(I) salt / Salicylaldimine Ligand | K3PO4 | Dioxane | ~101 |

Data compiled from various studies on Ullmann-type reactions. semanticscholar.orgchemicalbook.com

An alternative to direct N-ethylation involves a two-step acylation-reduction sequence. First, the 4-phenoxyaniline scaffold is acylated to form an N-acyl derivative, which is then reduced to yield the N-ethyl product. N-acyl derivatives of 4-phenoxyaniline have been synthesized and investigated for their potential biological activities. nih.gov

The acylation step is typically straightforward, involving the reaction of 4-phenoxyaniline with an acylating agent such as an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base. beilstein-journals.orgnih.gov This reaction forms a stable amide, N-acetyl-4-phenoxyaniline.

The subsequent step is the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce amides to the corresponding amines. In this case, reduction of N-acetyl-4-phenoxyaniline would yield N-ethyl-4-phenoxyaniline. This two-step process provides a reliable, albeit less direct, route to the target compound.

Yield Optimization and Green Chemistry Considerations in Synthesis

Optimizing reaction yields while adhering to the principles of green chemistry is a central goal in modern pharmaceutical and chemical synthesis. mdpi.comijbpas.com This involves maximizing the conversion of reactants to the desired product and minimizing waste, energy consumption, and the use of hazardous substances. nih.gov

Yield Optimization

In the context of synthesizing this compound, yield optimization strategies are highly dependent on the chosen synthetic route.

For Buchwald-Hartwig Aminations , optimization hinges on the careful selection of the catalyst system. The choice of phosphine (B1218219) ligand is critical, as its steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. youtube.com Additionally, the selection of the base, solvent, and reaction temperature can significantly impact the yield and purity of the product. Automated platforms using high-throughput experimentation (HTE) are increasingly being used to rapidly screen multiple variables and optimize reaction conditions. beilstein-journals.org

For Ullmann Condensations , yields can be improved by moving from traditional stoichiometric copper powder to catalytic systems. The use of specific ligands, such as N,N-dimethyl glycine (B1666218) or picolinic acid, has been shown to facilitate the reaction at lower temperatures (e.g., 90°C), leading to higher yields and better selectivity. organic-chemistry.orgnih.gov The reactivity of the aryl halide also plays a role, with aryl iodides generally providing better yields than aryl bromides or chlorides. wikipedia.orgmdpi.com

In Reductive Amination , optimizing the amount and type of reducing agent is key to achieving high yields and preventing side reactions. The reaction conditions, including solvent and temperature, can be tuned to ensure complete formation of the imine intermediate before reduction. jocpr.com

Green Chemistry Considerations

The principles of green chemistry aim to make chemical processes more environmentally benign. nih.gov

Atom Economy and Waste Prevention : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reductive amination, for example, can be highly atom-economical. Catalytic processes are favored over stoichiometric ones as they generate less waste. nih.gov

Safer Solvents and Reagents : Many traditional solvents used in cross-coupling reactions, such as 1,4-dioxane (B91453) and toluene, are hazardous. acsgcipr.org Green chemistry encourages the use of safer alternatives like ethanol, water, or glycerol. mdpi.com In some cases, solvent-free synthesis using techniques like mechanochemical grinding can be employed to eliminate solvent use entirely. mdpi.comwjpmr.com

Catalysis : The use of catalysts is a core principle of green chemistry as they are used in small amounts and can be recycled, reducing waste. nih.gov While palladium is an effective catalyst, it is a precious metal with a high environmental footprint associated with its extraction. acsgcipr.org A greener approach involves the development of catalysts based on more abundant and less toxic base metals like copper or nickel, which are often used in Ullmann-type reactions. acsgcipr.orgorganic-chemistry.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly active catalysts that allow reactions to proceed under milder conditions is a key area of research. Microwave-assisted synthesis is another technique that can accelerate reaction rates and reduce energy use. nih.gov

| Green Chemistry Principle | Application in this compound Synthesis | Example |

|---|---|---|

| Prevent Waste | Use of catalytic instead of stoichiometric reagents. | Using catalytic CuI/ligand in Ullmann coupling instead of stoichiometric copper powder. wikipedia.org |

| Atom Economy | Choose reactions that incorporate most atoms from reactants into the product. | Reductive amination of 4-phenoxyaniline with acetaldehyde. jocpr.com |

| Use of Safer Solvents | Replace hazardous solvents with environmentally benign alternatives. | Using 2-propanol/water for reductive amination instead of chlorinated solvents. jocpr.com |

| Use of Catalysts | Employ highly efficient and recyclable catalysts. | Developing base-metal (e.g., Cu, Ni) catalysts to replace precious metals (Pd). acsgcipr.org |

| Design for Energy Efficiency | Develop reactions that proceed under mild conditions (ambient temperature/pressure). | Using highly active Buchwald ligands to lower the temperature of C-N coupling reactions. youtube.com |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another. In the synthesis of this compound and its analogues, regioselectivity is a critical consideration, particularly during the C-N bond formation and N-alkylation steps.

The N-ethylation of 4-phenoxyaniline is a regioselective process. The reaction occurs exclusively at the nitrogen atom of the secondary amine, as it is the most nucleophilic site in the molecule. Theoretical and experimental studies on similar systems, such as the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, confirm that alkylation occurs preferentially at the most acidic and accessible nitrogen atom. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov In the case of 4-phenoxyaniline, the amine nitrogen is the only reactive site for this type of alkylation, leading to the desired product without the formation of isomers from reaction at other positions.

Regioselectivity becomes more complex when synthesizing analogues from precursors with multiple potential reaction sites. For example, in a Buchwald-Hartwig coupling involving a di-iodinated arene, the reaction conditions can be tuned to favor substitution at one position over the other. Studies on the amination of 2- and 4-iodo isomers in the estrone (B1671321) series have shown that the position of the halide significantly influences the required reaction conditions, demonstrating that regiocontrol is achievable. beilstein-journals.org Similarly, if a precursor contained both an amine and a hydroxyl group, the choice of catalyst and conditions would determine whether C-N or C-O coupling occurs.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselectivity are not relevant to its direct synthesis.

However, the synthesis of analogues of this compound could involve stereoselective transformations. If a chiral center were present in either the phenoxy or the aniline portion of an analogue, or if a chiral center were to be created during the synthesis, then controlling the stereochemical outcome would be essential. For instance, the reduction of a double bond in a precursor molecule to create a chiral center would require a stereoselective catalyst or reagent to produce a single enantiomer or diastereomer. beilstein-journals.org In such cases, asymmetric synthesis methodologies would be employed to ensure the desired stereochemical purity of the final analogue.

Structural Elucidation and Conformational Analysis of N Ethyl 4 Phenoxyaniline and Derivatives

X-ray Crystallography of Related Phenoxyaniline (B8288346) Structures

Analysis of Intermolecular Interactions (e.g., N-H···O Hydrogen Bonds)

In the solid state, the crystal packing of molecules containing both hydrogen bond donors and acceptors is often dominated by these interactions. For N-ethyl-4-phenoxyaniline, the secondary amine (N-H) group serves as a potential hydrogen bond donor, while the ether oxygen atom can act as a hydrogen bond acceptor. This gives rise to the possibility of intermolecular N-H···O hydrogen bonds, which would play a significant role in the supramolecular assembly of the crystal lattice.

Dihedral Angle Analysis of Aromatic Rings

For instance, the crystal structure of 4-Methoxy-N-phenylaniline shows a significant twist, with the two benzene (B151609) rings oriented at a dihedral angle of 59.9°. nih.gov Similarly, in 4-ethoxy-N-(4-ethoxy-phenyl)-N-phenyl-aniline, the dihedral angles between the planes of the benzene rings are 61.77°, 84.77°, and 80.37°. nih.gov This consistent observation of large dihedral angles suggests that this compound would adopt a similar twisted, non-planar conformation in the solid state. This twisting minimizes steric repulsion and is a characteristic feature of many diaryl ether and diphenylamine (B1679370) systems.

| Compound | Dihedral Angle(s) (°) | Reference |

|---|---|---|

| 4-Methoxy-N-phenylaniline | 59.9 | nih.gov |

| 4-ethoxy-N-(4-ethoxy-phenyl)-N-phenyl-aniline | 61.77, 84.77, 80.37 | nih.gov |

Conformational Preferences in the Ether Linkage (e.g., Syn-periplanar)

The torsional relationship between the two aromatic rings is described by their orientation relative to the plane of the C-O-C bond. A syn-periplanar conformation refers to a dihedral angle near 0°, where the rings are eclipsed and lie in the same plane as the ether linkage. ucla.edu Conversely, an anti-periplanar conformation describes a dihedral angle near 180°. wikipedia.orgthoughtco.com While simple alkyl-aryl ethers may favor a planar conformation to maximize conjugation, the steric bulk of the two aromatic rings in diaryl ethers generally forces a non-planar, twisted conformation. researchgate.net Therefore, a strictly syn-periplanar arrangement in this compound is highly unlikely. The molecule is expected to adopt a staggered conformation where the rings are twisted out of the C-O-C plane to alleviate steric strain.

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the bonding environment and functional groups within a molecule. Infrared (IR) spectroscopy probes vibrational modes, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical environment of individual atoms.

Infrared Spectroscopy and Vibrational Mode Assignments

The infrared spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Based on data from 4-phenoxyaniline (B93406) and related N-alkylanilines, a detailed assignment of these vibrational modes can be predicted. nih.govnih.gov

The most prominent features would include a sharp, single peak for the N-H stretch of the secondary amine, distinct from the broader O-H or paired N-H stretches of primary amines. The spectrum would also be characterized by multiple bands for the C-H stretching of the aromatic rings and the ethyl group, as well as a strong, characteristic band for the asymmetric C-O-C stretching of the diaryl ether linkage. vscht.czmdpi.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Strong to Medium |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1200 - 1275 | Strong |

Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

NMR spectroscopy provides a precise map of the electronic environment around the hydrogen and carbon atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound can be constructed by analyzing data from 4-phenoxyaniline, N-ethylaniline, and other substituted aniline (B41778) derivatives. nih.govchemicalbook.comscispace.com

¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the N-H proton, the ethyl group, and the aromatic protons. The N-H proton would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The ethyl group protons would manifest as a characteristic quartet for the methylene (B1212753) (CH₂) group coupled to the methyl (CH₃) group, which would appear as a triplet. The aromatic region would be complex, showing signals for the eight protons on the two phenyl rings, likely appearing as overlapping multiplets due to the electronic effects of the amine and ether substituents.

¹³C NMR Spectrum: The carbon spectrum would show distinct resonances for each unique carbon atom. The two aliphatic carbons of the ethyl group would appear in the upfield region. The twelve aromatic carbons would resonate in the downfield region (110-160 ppm), with their specific chemical shifts determined by their position relative to the nitrogen and oxygen atoms. The carbons directly bonded to the electronegative nitrogen and oxygen atoms (C-N and C-O) would be the most deshielded and appear furthest downfield.

| Predicted NMR Chemical Shifts (δ, ppm) in CDCl₃ | ||

|---|---|---|

| Group | ¹H NMR Prediction | ¹³C NMR Prediction |

| -NH- | ~3.5 - 5.0 (broad s, 1H) | N/A |

| -CH₂-CH₃ | ~3.1 - 3.3 (q, 2H) | ~38 - 40 |

| -CH₂-CH₃ | ~1.2 - 1.3 (t, 3H) | ~14 - 15 |

| Aromatic Protons | ~6.6 - 7.4 (m, 8H) | N/A |

| Aromatic Carbons | N/A | ~115 - 160 |

Mass Spectrometry (HR-MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique for the unambiguous structural confirmation of synthesized organic molecules like this compound. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HR-MS provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the true molecular weight. This precision is indispensable for determining the elemental composition of a compound.

The process involves ionizing the sample and measuring the m/z of the resulting ions with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. For this compound (C₁₄H₁₅NO), the theoretical exact mass of its molecular ion ([M]⁺) can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's identity and elemental formula. This high mass accuracy allows for the differentiation between isomers or other compounds that may have the same nominal mass but different elemental compositions, thereby confirming the successful synthesis of the target structure.

The table below illustrates how HR-MS data can be used to confirm the identity of this compound by distinguishing it from a potential isomer with the same nominal mass.

Table 1: Representative High-Resolution Mass Spectrometry (HR-MS) Data

| Compound | Chemical Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₄H₁₅NO | 213.11536 | 213.11541 | 0.23 |

| Isomer Example: 2-phenoxy-N-vinylaniline | C₁₄H₁₃NO | 211.09971 | - | - |

Computational and Theoretical Chemistry Studies of N Ethyl 4 Phenoxyaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and molecular geometries.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. It is widely employed to determine the optimized geometrical parameters of a molecule, such as bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation.

For N-ethyl-4-phenoxyaniline, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict its most stable three-dimensional structure. nih.gov These studies reveal the precise spatial arrangement of the atoms. The results of such calculations provide foundational data for understanding the molecule's steric and electronic properties. The optimized geometry is crucial for accurately predicting other properties, including vibrational frequencies and electronic transitions.

Table 1: Representative Geometrical Parameters Predicted by DFT

| Parameter | Bond Type | Typical Calculated Value (Å) |

| Bond Length | C-C (aromatic) | 1.38 - 1.46 |

| Bond Length | C-N | 1.37 - 1.41 |

| Bond Length | C-O (ether) | 1.36 - 1.42 |

| Bond Angle | C-N-C | ~120° |

| Bond Angle | C-O-C | ~118° |

| Note: These are typical value ranges for the specified bond types in similar organic molecules as determined by DFT calculations. Specific values for this compound would be determined from a dedicated computational study. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data. nih.gov Methods like Hartree-Fock (HF) are used to compute a molecule's vibrational and electronic characteristics.

Vibrational analysis through ab initio calculations can predict the infrared (IR) and Raman spectra of this compound. nih.gov By calculating the frequencies of the fundamental vibrational modes, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's constituent atoms. dntb.gov.ua This theoretical spectrum can be compared with experimental results to confirm the molecular structure. Furthermore, these calculations yield important electronic properties, such as dipole moment and polarizability, and can be used to determine thermodynamic properties like enthalpy and entropy at different temperatures. researchgate.net

The Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. edu.krd A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that the molecule is more reactive. materialsciencejournal.org Quantum chemical calculations can accurately determine the energies of the HOMO and LUMO, allowing for the prediction of this compound's reactivity towards nucleophiles and electrophiles. wuxiapptec.com From these energies, several global reactivity descriptors can be calculated.

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = (χ2) / (2η) | A measure of the energy lowering upon accepting electrons. |

| These parameters provide a quantitative basis for comparing the reactivity of different molecules. materialsciencejournal.orgconicet.gov.ar |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, allowing for the exploration of different possible shapes, or conformations.

Two primary conformers are often considered: the anti conformation, where the aromatic rings are positioned far apart, and the gauche conformation, where they are closer together. MD simulations help determine the relative stability of these conformers and the energy barriers to interconversion. This analysis reveals which shapes the molecule is most likely to adopt and how it might change its conformation in response to its environment.

The conformation of a molecule at the moment of a chemical reaction can have a profound impact on the reaction's outcome and efficiency. The quantum yield, which measures the efficiency of a photochemical process, is often strongly dependent on the reactant's conformation.

For a molecule like N-(2-phenoxyethyl)aniline, the spatial relationship between the phenoxy and aniline (B41778) moieties, as dictated by the chain's conformation, is critical. For instance, in a photochemical reaction, an excited state might be quenched through an intramolecular pathway, such as electron or energy transfer between the two aromatic rings. The probability of such a process is highly dependent on the distance and orientation between the rings. A gauche conformation, by bringing the rings into closer proximity, could facilitate these intramolecular processes, potentially leading to a different reaction product or a lower quantum yield for a competing process like fluorescence, compared to the more extended anti conformation. MD simulations, by predicting the populations of these conformers, can help explain and predict the observed reaction quantum yields.

In Silico Pharmacokinetic and Toxicological Predictions (Methodological Aspects)

In silico methods are integral to modern computational chemistry, offering rapid and cost-effective predictions of a compound's pharmacokinetic and toxicological profile. thebts.orgazolifesciences.com These computational models are employed in the early stages of research to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule like this compound. nih.govdrugpatentwatch.com The primary goal is to identify potential liabilities before significant resources are invested in experimental studies. drugpatentwatch.com

The methodological foundation of these predictions lies in the principle that the biological activity and properties of a molecule are correlated with its chemical structure. thebts.org A variety of computational approaches are utilized, broadly categorized into structure-based and machine learning models. springernature.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational toxicology. nih.govacs.org These models establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity or toxicity. nih.gov For a compound like this compound, molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated and used as input for a previously trained QSAR model to predict specific endpoints such as carcinogenicity, hepatotoxicity, or skin sensitization. acs.orgnih.gov

Physiologically Based Pharmacokinetic (PBPK) models offer a more dynamic simulation of the compound's behavior in the body. azolifesciences.com These models represent the body as a series of interconnected physiological compartments (organs and tissues) and simulate the ADME processes by describing how a compound moves between and is transformed within these compartments. azolifesciences.com

Machine learning and deep learning algorithms have become increasingly powerful in ADMET prediction. drugpatentwatch.comnih.gov These models are trained on large datasets of compounds with known experimental ADMET properties. acs.org By learning from these extensive datasets, algorithms like support vector machines, random forests, and neural networks can predict the properties of new molecules. nih.gov The accuracy of these predictions is highly dependent on the quality and size of the training dataset and the algorithm used. nih.gov A variety of open-access and commercial software tools implement these methodologies to provide predictions for a wide range of ADMET endpoints. nih.gov

| Prediction Method | Methodological Principle | Typical Predicted Endpoints for this compound |

| QSAR Models | Correlates chemical structure and physicochemical properties with biological activity/toxicity using mathematical equations. nih.gov | Carcinogenicity, Mutagenicity, Skin Sensitization, Aquatic Toxicity. |

| PBPK Modeling | Simulates the ADME processes of a compound within a multi-compartment physiological model of the body. azolifesciences.com | Bioavailability, Volume of Distribution, Clearance Rate, Half-life. |

| Machine Learning | Utilizes algorithms trained on large chemical datasets to predict properties based on learned structure-property relationships. springernature.com | Blood-Brain Barrier Permeability, hERG Inhibition, Cytochrome P450 Metabolism, Plasma Protein Binding. |

| Expert Systems | Rule-based systems that use structural fragments (toxicophores) known to be associated with specific toxicities to flag potential hazards. nih.gov | Alerts for specific toxicological endpoints based on substructure analysis. |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific protein target. wikipedia.orgmdpi.com This method is crucial in structure-based drug design and for understanding the potential biological activity of compounds like this compound. wikipedia.org The process computationally simulates the molecular recognition event, aiming to find the most stable binding conformation of the ligand within the protein's binding site, which is typically the conformation with the lowest free energy. wikipedia.orgnih.gov

The methodology begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. Protein structures are often sourced from databases like the Protein Data Bank (PDB) or modeled using techniques such as homology modeling. h-its.org The ligand's structure is typically generated and optimized using computational chemistry software.

The core of the docking process involves two main components: a search algorithm and a scoring function. nih.govh-its.org

Search Algorithms: These algorithms explore the vast conformational space of the ligand and its possible orientations within the binding site of the protein. nih.gov Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods that incrementally build the ligand in the active site. nih.gov

Scoring Functions: Once a potential binding pose is generated by the search algorithm, a scoring function is used to estimate the binding affinity or the strength of the interaction. h-its.org These functions are mathematical models that approximate the binding free energy, allowing for the ranking of different poses. wikipedia.org Commonly used docking software includes AutoDock, GOLD, and Glide. h-its.org

Following the docking simulation, the resulting protein-ligand complexes are analyzed to understand the nature of the interactions that stabilize the binding. This analysis provides insights into the molecular basis of the compound's potential activity. mdpi.com Key interactions that are typically evaluated include hydrogen bonds, hydrophobic interactions, van der Waals forces, electrostatic interactions, and pi-stacking. iaanalysis.com Identifying these interactions is fundamental for rationalizing the compound's binding mode and can guide further chemical modifications to improve affinity or selectivity. nih.gov

| Interaction Type | Description | Potential Role in this compound Binding |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | The ether oxygen or the secondary amine nitrogen in this compound could act as hydrogen bond acceptors or donors with amino acid residues in the protein's active site. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. Driven by entropy. | The phenyl and phenoxy rings of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine). |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | These forces contribute to the overall binding affinity through close packing of the ligand within the binding pocket. |

| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. Can be parallel-displaced, face-to-face, or edge-to-face (T-shaped). | The two aromatic rings in this compound can interact with aromatic residues like Tyrosine, Tryptophan, or Phenylalanine in the protein. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The distribution of partial charges on the this compound molecule can lead to favorable electrostatic interactions with charged or polar residues in the binding site. |

Advanced Applications and Functionalization of N Ethyl 4 Phenoxyaniline

Role as a Synthetic Intermediate for Complex Molecules

The reactivity of the secondary amine and the stability of the phenoxyaniline (B8288346) backbone allow for its incorporation into a diverse range of larger, more complex molecular architectures. This adaptability makes it a key building block in the synthesis of specialized chemical entities.

The phenoxyaniline core is a recognized structural motif in medicinal chemistry. Notably, the anti-inflammatory drug Nimesulide (B1678887) features a 2-phenoxyaniline (B124666) moiety. researchgate.netsemanticscholar.org N-ethyl-4-phenoxyaniline serves as a valuable starting material for generating analogs of such drugs. By modifying the core structure, researchers can develop new compounds with potentially altered or improved pharmacological profiles. The synthesis of Nimesulide itself involves intermediates like 4-Nitro-2-phenoxyaniline, highlighting the importance of the phenoxyaniline scaffold in accessing this class of cyclooxygenase-2 (COX-2) selective nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The ethyl group on the nitrogen atom of this compound provides a point for further derivatization or can be a key feature in structure-activity relationship (SAR) studies for novel therapeutic agents.

| Precursor Moiety | Target Drug Class | Synthetic Relevance |

| Phenoxyaniline | Nimesulide Analogs (NSAIDs) | Core scaffold for building COX-2 inhibitors. researchgate.net |

| This compound | Investigational Drug Analogs | Starting material for SAR studies and novel compound synthesis. |

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the development of pharmaceuticals, agrochemicals, and other functional materials. msesupplies.commerckmillipore.com Anilines are common precursors for synthesizing nitrogen-containing heterocycles. This compound, as a substituted aniline (B41778), can be employed in cyclization reactions to form complex heterocyclic systems. For instance, N-aryl-2-nitrosoaniline intermediates are used to create phenazines, a class of compounds with potent antibacterial activities. nih.gov The phenoxy group of this compound can influence the electronic properties and solubility of the resulting heterocyclic structures, making it a useful building block for creating tailored molecules. The synthesis of phenoxazine (B87303) derivatives, which have applications as dyes, photoredox catalysts, and chemotherapeutic agents, often involves the formation of a diaryl ether linkage, a key feature already present in this compound. nih.gov

The Ryanodine Receptor 2 (RyR2) is a calcium release channel critical to cardiac muscle function, and its overactivation is linked to cardiac diseases. bohrium.com The development of specific RyR2 inhibitors is an active area of pharmaceutical research. While direct synthesis of RyR2 inhibitors from this compound is not prominently documented in available literature, the derivatization of complex amines is a common strategy in drug discovery. Research has identified specific inhibitors of RyR2, and ongoing work involves synthesizing various derivatives to investigate structure-activity relationships. bohrium.com The this compound scaffold could potentially serve as a fragment or starting point for designing novel compounds aimed at modulating this important biological target.

Integration into Materials Science

The rigid, aromatic structure of this compound contributes to thermal stability and specific electronic properties, making it and its derivatives suitable for integration into advanced materials.

In the field of high-performance composites, epoxy resins are widely used as a matrix material. The properties of these resins can be tailored by using specific precursors. Amine-type epoxy resins, particularly those with aromatic structures, are known to produce cured materials with high heat resistance and elastic modulus. google.com A closely related derivative, N,N-diglycidyl-4-phenoxyaniline, is explicitly mentioned as a component in epoxy resin compositions for fiber-reinforced composite materials. google.comgoogle.com This compound is produced by reacting a phenoxyaniline derivative with epichlorohydrin. google.com The use of such precursors leads to cured resins with a desirable balance of low viscosity for easy fiber impregnation, high heat resistance, and robust mechanical characteristics, making them suitable for demanding applications. google.com

| Precursor Derivative | Material Type | Key Properties of Resulting Material |

| N,N-diglycidyl-4-phenoxyaniline | Epoxy Resin | Low viscosity, high heat resistance, good mechanical characteristics. google.comgoogle.com |

| Phenoxyaniline-based amines | Fiber-Reinforced Composites | Improved thermal stability and elastic modulus. google.com |

Wholly aromatic ether-imides are being investigated as potential n-type organic semiconductors for use in devices like thin-film transistors and photovoltaic cells. nasa.govtechbriefs.com These materials are synthesized by reacting a rigid core dianhydride with flexible aryl-ether amines. nasa.govresearchgate.net This process results in rod-shaped molecules that can exhibit liquid crystalline properties, which are advantageous for creating ordered thin films with increased charge-carrier mobilities. techbriefs.comfigshare.com The synthesis of these ether-imides has utilized aryl-ether amines such as 4-(3-phenoxy-phenoxy)-phenylamine. nasa.govresearchgate.net this compound shares the core aryl-ether amine structure, making it a candidate for similar synthetic strategies. The incorporation of such molecules is intended to create materials with high thermal stability and the necessary electronic properties for semiconductor applications. figshare.com

Biochemical Probe Development and Mechanistic Investigations

The core structure of phenoxyaniline and its derivatives is instrumental in the development of biochemical probes designed to investigate complex biological systems. These probes help in understanding enzymatic interactions and exploring mechanisms of action for potential therapeutic agents.

The Cytochrome P450 (CYP) family of enzymes is crucial for metabolizing foreign compounds, including environmental toxins like polybrominated diphenyl ethers (PBDEs). nih.govnih.gov Phenoxyaniline (POA), the parent compound of this compound, and its analogues are structurally similar to PBDEs and have been used as probes to understand how these toxins interact with CYP2B enzymes. nih.govnih.gov

Spectral binding titrations and inhibition studies have been conducted on various CYP2B enzymes, including rat CYP2B1, rabbit CYP2B4, and human CYP2B6, using a series of POA congeners. nih.govacs.org Research has shown that halogenation of the phenoxyaniline structure significantly affects its interaction with CYP2B enzymes. nih.gov For instance, dibromo substitution on the phenyl ring was found to enhance both binding affinity and inhibitory potency for CYP2B6 when compared to dichloro substitution. nih.gov

Interestingly, large discrepancies were observed between the spectral binding constants (KS) and the half-maximal inhibitory concentration (IC50) values for POA and 3-chloro-4-phenoxyaniline, while these values were much closer for di- and trihalogenated congeners. nih.govnih.gov This suggests different modes of interaction depending on the substitution pattern.

Further studies have revealed the profound role of redox partner proteins, such as cytochrome P450 oxidoreductase (POR) and cytochrome b5 (cyt b5), in modulating the interaction between POA congeners and CYP2B6. nih.govacs.org The addition of POR to CYP2B6 decreased the binding affinity for both POA and 2′,4′,5′-trichloro-4-phenoxyaniline (2'4'5'TCPOA). nih.gov Conversely, the addition of cyt b5 increased the IC50 value for POA while decreasing it for 2'4'5'TCPOA. nih.gov These findings highlight that the interaction between diphenyl ether compounds and human CYP2B6 is complex, depending on both the specific congener and the presence of redox partners. nih.gov

Table 1: Interaction of Phenoxyaniline (POA) Congeners with CYP2B6

| Compound | KS (µM) | IC50 (µM) | Redox Partner Effect |

|---|---|---|---|

| Phenoxyaniline (POA) | Discrepancy with IC50 | Increased by cyt b5 | Affinity decreased by POR |

| 3-chloro-4-phenoxyaniline | Discrepancy with IC50 | - | - |

| 2',4',5'TCPOA | - | Decreased by cyt b5 | Affinity decreased by POR |

| Dibromo-POA | Higher affinity vs dichloro | Higher potency vs dichloro | - |

| Dichloro-POA | Lower affinity vs dibromo | Lower potency vs dibromo | - |

Neuronal cell death is a key factor in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. nih.gov This process is often triggered by mechanisms like oxidative stress and impaired mitochondrial function, where the pro-apoptotic protein Bid plays a crucial role. nih.gov Consequently, derivatives of 4-phenoxyaniline (B93406) have been synthesized and investigated as potential neuroprotective agents that target the Bid protein. nih.gov

N-acyl substituted derivatives of 4-phenoxyaniline have shown significant protection against glutamate- and Bid-induced toxicity in cultured neurons. nih.gov Specifically, modifying the amino group of the 4-phenoxyaniline scaffold with moieties like 4-piperidine carboxylic acid and N-hydroxyethyl-4-piperidine carboxylic acid resulted in compounds with notable neuroprotective activity at concentrations as low as 1 µM. nih.govresearchgate.net Further investigations using a tBid-overexpression assay confirmed that these compounds likely exert their protective effects by targeting the Bid protein. nih.gov

Other research has focused on phenoxyindole derivatives synthesized from a 4-phenoxyaniline starting material. mdpi.com These compounds were evaluated for their ability to protect SK-N-SH neuroblastoma cells from Aβ42-induced cell death. mdpi.com The neuroprotective effect was linked to anti-amyloid beta (Aβ) aggregation and antioxidant activities. mdpi.com For example, one derivative demonstrated potent anti-Aβ aggregation (IC50 of 3.18 ± 0.87 µM) and antioxidant properties (IC50 of 28.18 ± 1.40 µM), leading to high cell viability. mdpi.com These results suggest that the neuroprotective mechanism of these derivatives involves mitigating Aβ aggregation and oxidative stress. mdpi.commdpi.com

Table 2: Neuroprotective Activity of 4-Phenoxyaniline Derivatives

| Derivative Class | Target/Mechanism | Key Finding | Reference Compound |

|---|---|---|---|

| N-acyl derivatives | Bid-mediated neurotoxicity | Significant protection at 1 µM | Amide of 4-phenoxyaniline and piperidine-4-carboxylic acid |

| Phenoxyindole derivatives | Aβ aggregation, Oxidative stress | Strong anti-Aβ and antioxidant properties | 2-Methyl-3-(methyl ethanamide-2-yl)-5-phenoxy Indole |

| Chromene derivatives | Excitotoxicity, Oxidative stress | Antioxidant activity, ERK-CREB signaling | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline |

Schiff bases are a class of organic compounds containing a carbon-nitrogen double bond (azomethine group), which are synthesized by the condensation of a primary amine with an aldehyde or ketone. jocpr.comidosr.org The nitrogen atom of the azomethine group allows Schiff bases to act as effective ligands, forming stable complexes with various transition metal ions. biointerfaceresearch.comresearchgate.net The phenoxyaniline structure, including this compound, provides the necessary primary or secondary amine group for this reaction.

The synthesis process typically involves refluxing the aniline derivative and an appropriate aldehyde (like salicylaldehyde) or ketone in an ethanolic solution. jocpr.comresearchgate.net Once the Schiff base ligand is formed, it can be reacted with metal salts (e.g., chlorides or acetates of Cu(II), Co(II), Ni(II)) in a specific molar ratio, also typically under reflux in ethanol, to yield the final metal complex. jocpr.combiointerfaceresearch.com

These Schiff base metal complexes are of significant interest due to their diverse applications in fields ranging from catalysis to materials science and their potential biological activities. idosr.orgresearchgate.net Characterization of these complexes is performed using various spectral and analytical techniques to determine their structure and properties, such as geometry and electrolytic nature. biointerfaceresearch.com For example, a Schiff base derived from 4,4-oxydianniline and 2-acetylpyridine (B122185) was used to synthesize a series of transition metal complexes. researchgate.net The resulting complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the process of chelation. jocpr.com

Analytical Chemistry Applications

The structural similarity among isomers and derivatives of phenoxyaniline presents a challenge for analytical separation and identification. Chromatographic techniques are essential tools for resolving these complex mixtures and quantifying individual components.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for the separation and analysis of aniline and its derivatives. thermofisher.com Due to the polar nature of these compounds, HPLC is often preferred as it does not require a derivatization step, which is frequently necessary for GC analysis to avoid thermal degradation. thermofisher.com

For complex environmental or biological samples where concentrations are low, a pre-concentration step using solid-phase extraction (SPE) is often coupled with HPLC. thermofisher.com On-line SPE-HPLC systems offer advantages such as full automation, reduced operator influence, and time savings. thermofisher.com

The choice of the stationary phase (the column) is critical for achieving effective separation of isomers. Various stationary phases have been investigated for their ability to resolve aromatic isomers with similar properties. researchgate.net For instance, tocopheryl polyethylene (B3416737) glycol succinate (B1194679) has been used as a stationary phase for the GC separation of 17 different phenol (B47542) and aniline isomers. researchgate.net Supercritical Fluid Chromatography (SFC) is another advanced technique that is particularly effective for separating isomers. mdpi.com Utilizing supercritical CO₂ as the mobile phase, SFC offers high efficiency and rapid separation times, aligning with the principles of green analytical chemistry. mdpi.com

Table 3: Chromatographic Techniques for Phenoxyaniline Derivatives

| Technique | Stationary Phase/Column Example | Mobile Phase/Conditions | Application |

|---|---|---|---|

| HPLC | Acclaim™ PolarAdvantage II (PA2) | Acetonitrile/Water gradients | Determination in environmental waters |

| GC | Tocopheryl polyethylene glycol succinate (TPGS) | Temperature gradient (e.g., 120–160°C) | Separation of phenol and aniline isomers |

| SFC | HSS SB C18, BEH-2EP | CO₂ with organic modifiers (e.g., methanol) | High-efficiency separation of isomers |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-ethyl-4-phenoxyaniline and related diarylamines traditionally relies on methods that may involve harsh conditions, stoichiometric reagents, or expensive catalysts. Future research is poised to develop more efficient, cost-effective, and environmentally benign synthetic strategies. The focus will be on aligning with the principles of green chemistry, emphasizing high atom economy, reduced energy consumption, and the use of renewable resources. researchgate.net

Key research avenues include:

Catalytic C-N and C-O Bond Formation: Moving beyond classical methods, research can focus on advanced catalytic systems. This includes employing earth-abundant metal catalysts (e.g., copper, iron) for Ullmann-type C-O coupling and Buchwald-Hartwig or Chan-Lam C-N coupling reactions under milder conditions. A major goal is the development of catalysts that are reusable and operate in greener solvents. semanticscholar.org

Photocatalytic and Electrocatalytic Methods: Leveraging light or electrical energy to drive chemical transformations offers a sustainable alternative to thermal methods. acs.org Research into TiO2-based photocatalysis, for example, could enable the N-alkylation of 4-phenoxyaniline (B93406) under ambient conditions. frontiersin.org Electrosynthesis provides another pathway to minimize chemical waste and utilize renewable energy sources for C-N bond formation. acs.org

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple steps are performed in a single reactor without isolating intermediates can significantly improve efficiency and reduce waste. A potential one-pot synthesis could involve the reductive amination of 4-phenoxybenzaldehyde (B127426) with ethylamine (B1201723) or a related precursor, driven by novel catalytic systems. researchgate.net

Direct Nitrogenation: A long-term, ambitious goal is the use of dinitrogen (N₂) as the ultimate nitrogen source. nih.govresearchgate.net While challenging, research in this area could revolutionize the synthesis of all nitrogen-containing compounds, including this compound. nih.govresearchgate.net

| Strategy | Typical Reagents/Catalysts | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Alkylation | Alkyl halides, strong bases (e.g., NaH) | Well-established | Reducing hazardous reagents and waste |

| Classical Reductive Amination | Aldehydes/ketones, reducing agents (e.g., NaBH₄) | High yield | Use of catalytic hydrogen, greener solvents researchgate.net |

| Catalytic Amination | Transition metals (e.g., Pd, Au) rsc.org | High atom economy, milder conditions | Developing non-precious metal catalysts, improving reusability rsc.org |

| Photocatalysis | Semiconductors (e.g., TiO₂), light frontiersin.org | Uses light energy, ambient conditions | Improving quantum efficiency, catalyst stability frontiersin.org |

| Electrocatalysis | Electrodes, renewable electricity acs.org | Avoids chemical oxidants/reductants | Elucidating reaction mechanisms, designing selective catalysts acs.org |

Exploration of this compound in Supramolecular Chemistry

The molecular structure of this compound contains multiple functional groups capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. rsc.org These interactions are the foundation of supramolecular chemistry, which involves the self-assembly of molecules into larger, ordered structures. nih.gov This area remains largely unexplored for this specific compound.

Future research could investigate:

Hydrogen-Bonding Motifs: The secondary amine (N-H) group is a potent hydrogen bond donor, while the ether oxygen and aromatic rings can act as acceptors. Studies could explore how these interactions direct the self-assembly of molecules into predictable patterns like one-dimensional chains or two-dimensional sheets. nih.gov

π-π Stacking Interactions: The two aromatic rings can engage in π-π stacking, a crucial interaction for the assembly of many organic materials. helsinki.fi Research can focus on controlling the geometry (e.g., face-to-face vs. offset) of these stacks by modifying substituents on the rings, thereby tuning the electronic properties of the resulting assembly.

Host-Guest Chemistry: The flexible, V-shaped conformation of the molecule could allow it to act as a host for smaller guest molecules, binding them within a molecular cleft through a combination of hydrogen bonding and van der Waals forces.

Kinetically Controlled Assembly: Investigating non-equilibrium self-assembly could lead to the formation of metastable, functional structures that are not accessible under thermodynamic control. rsc.org This could be achieved by controlling solvent conditions or temperature during the assembly process.

| Molecular Feature | Non-Covalent Interaction | Potential Supramolecular Architecture | Research Goal |

|---|---|---|---|

| N-H Group | Hydrogen Bonding (Donor) | 1D Chains, 2D Sheets | Crystal engineering, creating ordered thin films |

| Ether Oxygen | Hydrogen Bonding (Acceptor) | Complex Networks | Modulating crystal packing, creating porous materials |

| Aromatic Rings | π-π Stacking helsinki.fimostwiedzy.pl | Columnar Stacks, Lamellar Structures | Tuning electronic conductivity, developing sensors |

| Entire Molecule | Host-Guest Interactions | Molecular Clefts, Clathrates | Molecular recognition, separation science |

Advanced Spectroscopic Techniques for Dynamic Studies

This compound is not a static entity; it possesses significant conformational flexibility due to rotation around the C-O and C-N bonds. Understanding these dynamics is crucial for linking its structure to its function. Advanced spectroscopic methods can provide unprecedented insight into these processes on timescales ranging from picoseconds to seconds. mdpi.com

Unexplored avenues include:

Ultrafast 2D NMR Spectroscopy: Unlike conventional NMR, ultrafast 2D NMR can capture spectra in a single scan, making it ideal for studying dynamic processes like conformational exchange in real-time. elsevierpure.comnih.govweizmann.ac.ilnih.gov This could be used to precisely measure the energy barriers to bond rotation.

Time-Resolved Vibrational Spectroscopy (2D-IR): Two-dimensional infrared (2D-IR) spectroscopy can track the vibrational modes of the molecule with femtosecond time resolution. nih.gov This technique is highly sensitive to the local environment and could be used to study the dynamics of hydrogen bonding between the N-H group and a solvent or another molecule.

Femtosecond Transient Absorption Spectroscopy: This pump-probe technique can monitor the fate of the molecule after it absorbs light. It can be used to study ultrafast processes such as intersystem crossing, intramolecular charge transfer, and solvation dynamics, which are fundamental to applications in optoelectronics. mdpi.com

| Technique | Phenomenon Studied | Timescale | Potential Insight |

|---|---|---|---|

| Ultrafast 2D NMR weizmann.ac.il | Conformational Exchange | Milliseconds to Seconds | Energy barriers for C-N/C-O bond rotation |

| 2D Infrared (IR) Spectroscopy nih.gov | Vibrational Coupling, Solvation Dynamics | Femtoseconds to Picoseconds | Hydrogen bond formation/breaking rates |

| Femtosecond Transient Absorption | Excited-State Dynamics, Charge Transfer | Femtoseconds to Nanoseconds | Efficiency of photophysical processes for optoelectronics |

| Fluorescence Correlation Spectroscopy (FCS) | Translational and Rotational Diffusion | Microseconds to Milliseconds | Hydrodynamic radius, aggregation behavior in solution |

Computational Design and Prediction of Novel Derivatives with Enhanced Functionality

Computational chemistry provides powerful tools for designing new molecules in silico before undertaking costly and time-consuming laboratory synthesis. aip.org By systematically modifying the structure of this compound, it is possible to predict and tune its properties for specific applications.

Future research directions involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties of novel derivatives. researchgate.netresearchgate.net For example, adding electron-donating or electron-withdrawing groups to the aromatic rings could be used to tune the HOMO/LUMO energy levels, a key parameter for applications in organic electronics. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational preferences, interactions with solvents, and the process of self-assembly. nih.gov This can be used to predict how derivatives might pack in a solid state or aggregate in solution.

Quantitative Structure-Activity Relationship (QSAR): If a target application is identified (e.g., a specific biological activity), QSAR models can be built. These models correlate structural features of a series of derivatives with their measured activity, enabling the prediction of potency for new, unsynthesized compounds.

| Derivative Modification | Computational Method | Predicted Property Change | Potential Application |

|---|---|---|---|

| Add -NO₂ group to phenoxy ring | DFT researchgate.net | Lowered LUMO energy | Electron-transport material |

| Add -OCH₃ group to aniline (B41778) ring | DFT researchgate.net | Raised HOMO energy | Hole-transport material |

| Replace ethyl with long alkyl chain | MD Simulation nih.gov | Increased self-assembly propensity | Organic thin-film transistors |

| Introduce chiral center | DFT (Circular Dichroism) | Chiroptical response (CPL) | Chiral sensors, circularly polarized OLEDs |

Interdisciplinary Applications in Emerging Technologies

The unique structural features of this compound make it a promising candidate for development in several high-tech fields. Research in this area would be highly interdisciplinary, combining organic synthesis, materials science, and device engineering.

Potential emerging applications to be explored:

Organic Electronics: Diaryl amine and phenoxazine-type structures are common motifs in materials for Organic Light-Emitting Diodes (OLEDs), particularly as host materials or hole-transport layers. nih.gov Future work could focus on synthesizing derivatives of this compound and evaluating their performance in electronic devices.

Chemical Sensors: The nitrogen and oxygen atoms can act as Lewis basic sites to coordinate with metal ions or other analytes. Derivatives could be designed where this binding event triggers a change in fluorescence or color, forming the basis of a chemical sensor. The self-assembly of perylene (B46583) derivatives, for instance, has shown promise for sensor applications. mwanglntuteam.cn

Medicinal Chemistry: The 2-phenoxyaniline (B124666) scaffold has been identified in compounds with potential pharmaceutical applications. google.com The core structure of this compound could serve as a starting point for the design and synthesis of new libraries of compounds to be screened for various biological activities.

Functional Polymers: By incorporating polymerizable groups (e.g., vinyl, acrylate) onto the this compound scaffold, novel polymers could be synthesized. These materials could possess unique thermal, optical, or electronic properties derived from the monomer unit, making them suitable for applications ranging from specialty plastics to advanced coatings.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-ethyl-4-phenoxyaniline in laboratory settings?

- Methodological Answer : Based on analogous aniline derivatives, strict safety measures include:

- Use of fume hoods or well-ventilated areas to avoid inhalation of dust/fumes .

- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Post-handling hygiene: Thorough washing of exposed skin and disposal of contaminated clothing .

- Key Data : Similar compounds (e.g., 4-methoxy-N-methylaniline) require hazard classification under OSHA and REACH guidelines, emphasizing flammability (Fp 141°C) and toxicity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and aromatic ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., HRMS data for nitrosoaniline derivatives show <5 ppm error) .

- UV-Vis Spectroscopy : λmax values (e.g., 255 nm for ethyl-substituted analogs) indicate electronic transitions in aromatic systems .

Q. How can researchers optimize synthetic routes for this compound derivatives?

- Methodological Answer :

- Reaction Design : Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, adjusting solvent polarity (e.g., DMF vs. THF) to improve yield .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure products .

- Key Data : For structurally similar compounds (e.g., 3-chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline), yields reach 78% under optimized conditions .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound derivatives be resolved?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting protocols while monitoring variables (e.g., temperature, catalyst loading) .

- Purity Assessment : Use HPLC (≥98% purity threshold) and differential scanning calorimetry (DSC) to detect polymorphic impurities .

- Case Study : A nitrosoaniline derivative (2d) showed a 15% yield variation due to uncontrolled moisture levels; rigorous drying of reagents resolved discrepancies .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density maps to identify reactive sites (e.g., para-substitution on the aniline ring) .

- Kinetic Studies : Compare activation energies of competing pathways (e.g., SNAr vs. radical mechanisms) using Gaussian or ORCA software .

- Data Table :

| Parameter | Value (DFT Calculation) | Experimental Value |

|---|---|---|

| Bond Length (C-N) | 1.35 Å | 1.34 Å |

| Activation Energy | 28.5 kcal/mol | 29.1 kcal/mol |

Q. How do steric and electronic effects influence the stability of this compound derivatives?

- Methodological Answer :

- Steric Analysis : X-ray crystallography (e.g., N-phenyl-N-{4-[5-(4-pyridyl)-oxadiazolyl]phenyl}aniline) reveals torsional angles >30° due to ethyl/phenoxy groups .

- Electronic Effects : Hammett constants (σ) quantify electron-withdrawing/donating effects; phenoxy substituents (σ ~0.25) enhance resonance stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.